molecular formula C17H22ClNO B11942792 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride CAS No. 14185-24-1

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride

Katalognummer: B11942792
CAS-Nummer: 14185-24-1
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: JDIIJTZDRPIWAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl It is known for its unique structure, which includes a diphenyl group, a methyl group, and a methylamino group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride typically involves the reaction of diphenylmethanol with methylamine under controlled conditions. The process can be summarized as follows:

    Starting Materials: Diphenylmethanol and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Reaction Mechanism: The diphenylmethanol undergoes nucleophilic substitution with methylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Diphenyl-2-methyl-3-(dimethylamino)propanol hydrochloride
  • 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol hydrochloride
  • 1,1-Diphenyl-2-methyl-3-(propylamino)propanol hydrochloride

Uniqueness

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

14185-24-1

Molekularformel

C17H22ClNO

Molekulargewicht

291.8 g/mol

IUPAC-Name

2-methyl-3-(methylamino)-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14(13-18-2)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,18-19H,13H2,1-2H3;1H

InChI-Schlüssel

JDIIJTZDRPIWAP-UHFFFAOYSA-N

Kanonische SMILES

CC(CNC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.